5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
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Overview
Description
5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, difluoroanilino, carbonyl, and dimethylsulfamate groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form an aniline derivative.
Halogenation: Introduction of chloro and fluoro groups through halogenation reactions.
Coupling Reactions: Coupling of the halogenated aniline with a carbonyl-containing compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of halogen and amine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines.
Scientific Research Applications
5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2,4-difluoroaniline
- 2,4-difluoroaniline
- N,N-dimethylsulfamide
Uniqueness
What sets 5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
[5-chloro-2-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O4S/c1-20(2)25(22,23)24-14-7-9(16)3-5-11(14)15(21)19-13-6-4-10(17)8-12(13)18/h3-8H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQASMORBTFKZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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